molecular formula C13H15NO2 B2560174 Ethyl 3-(4-cyanophenyl)-2-methylpropanoate CAS No. 1955557-47-7

Ethyl 3-(4-cyanophenyl)-2-methylpropanoate

Cat. No. B2560174
CAS RN: 1955557-47-7
M. Wt: 217.268
InChI Key: PHDODUJXXOZWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-cyanophenyl)-2-methylpropanoate, also known as ethyl 4-cyano-3-(trifluoromethyl)phenylacrylate, is a chemical compound that belongs to the class of alpha,beta-unsaturated esters. This compound has gained significant attention in recent years due to its potential applications in various scientific fields.

Scientific Research Applications

Crystal Packing and Interaction Dynamics

N⋯π and O⋯π Interactions in Ethyl Cyanoester Compounds : Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates unique crystal packing through N⋯π interaction, complemented by C–H⋯N and C–H⋯O hydrogen bonds, forming a double-ribbon structure. Similarly, ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate exhibits rare nonhydrogen bonding interactions of N⋯π and O⋯π types along with a C–H⋯N hydrogen bond, resulting in a 1-D double-column structure. These findings highlight the significance of non-traditional interactions in the structural assembly of ethyl cyanoester compounds (Zhang, Wu, & Zhang, 2011).

Enantioselective Hydrogenation and Synthesis

Highly Enantioselective Sequential Hydrogenation : The (E)-ethyl 2-oxo-4-arylbut-3-enoate compound undergoes a highly enantioselective sequential hydrogenation process to yield ethyl 2-hydroxy-4-arylbutyrate with 94-96% enantiomeric excess (ee). This process is temperature-sensitive and involves sequential hydrogenation of CO and CC bonds. Further hydrolysis of ethyl 2-hydroxy-4-phenylbutyrate results in 2-hydroxy-4-phenylbutyric acid with 99% ee, demonstrating the potential of this method in producing high-purity enantiomers (Meng, Zhu, & Zhang, 2008).

Aromatic Interactions and Structural Elucidation

C⋯π Interaction in Ethyl Cyanoester Derivatives : Ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate showcases an unusual C⋯π interaction of non-hydrogen bond type, rationalized through ab initio computations as electrostatic interactions. This rare interaction contributes to the novel structural characteristics of ethyl cyanoester derivatives, suggesting the importance of considering non-standard interactions in molecular design (Zhang, Tong, Wu, & Zhang, 2012).

Antioxidant and Anti-inflammatory Activities

Synthesis and Biological Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)-4,5-Dimethylthiophene-3-Carboxylates : A series of novel ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates were synthesized and evaluated for their antioxidant and anti-inflammatory activities. The study highlighted compounds with phenolic substitutions, showcasing significant antioxidant properties. Selected compounds exhibited promising anti-inflammatory activity, with inhibition percentages comparable to the standard drug diclofenac, highlighting the therapeutic potential of these synthesized compounds (Madhavi & Sreeramya, 2017).

properties

IUPAC Name

ethyl 3-(4-cyanophenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-16-13(15)10(2)8-11-4-6-12(9-14)7-5-11/h4-7,10H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDODUJXXOZWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-cyanophenyl)-2-methylpropanoate

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